molecular formula C22H24N2O5 B14707556 N-(1-Benzylcyclopentyl)nicotinamide maleate CAS No. 21024-64-6

N-(1-Benzylcyclopentyl)nicotinamide maleate

Cat. No.: B14707556
CAS No.: 21024-64-6
M. Wt: 396.4 g/mol
InChI Key: AGCJLJXOQWBZCN-BTJKTKAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzylcyclopentyl)nicotinamide maleate typically involves the reaction of nicotinamide with 1-benzylcyclopentylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The maleate salt is then formed by reacting the resulting compound with maleic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzylcyclopentyl)nicotinamide maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Benzylcyclopentyl)nicotinamide maleate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and metabolic conditions.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(1-Benzylcyclopentyl)nicotinamide maleate involves its interaction with specific molecular targets and pathways. It is known to influence cellular energy metabolism by modulating the levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions. The compound also affects DNA repair processes and cellular stress responses, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Benzylcyclopentyl)nicotinamide maleate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to modulate NAD+ levels and influence cellular processes makes it a valuable compound in scientific research and potential therapeutic applications .

Properties

CAS No.

21024-64-6

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

N-(1-benzylcyclopentyl)pyridine-3-carboxamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C18H20N2O.C4H4O4/c21-17(16-9-6-12-19-14-16)20-18(10-4-5-11-18)13-15-7-2-1-3-8-15;5-3(6)1-2-4(7)8/h1-3,6-9,12,14H,4-5,10-11,13H2,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

AGCJLJXOQWBZCN-BTJKTKAUSA-N

Isomeric SMILES

C1CCC(C1)(CC2=CC=CC=C2)NC(=O)C3=CN=CC=C3.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CCC(C1)(CC2=CC=CC=C2)NC(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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